4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride

DNA intercalation binding affinity acridine-4-carboxamide

9-Amino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide dihydrochloride (CAS 89459-02-9; free base CAS 89459-43-8), also referred to as amino-DACA or AAC, is an experimental antitumour agent belonging to the 9-aminoacridine-4-carboxamide class. The compound acts as a DNA intercalator and topoisomerase II poison, exhibiting curative properties against Lewis lung carcinoma in mice.

Molecular Formula C18H22Cl2N4O
Molecular Weight 381.3 g/mol
CAS No. 89459-02-9
Cat. No. B12122824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride
CAS89459-02-9
Molecular FormulaC18H22Cl2N4O
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N.Cl.Cl
InChIInChI=1S/C18H20N4O.2ClH/c1-22(2)11-10-20-18(23)14-8-5-7-13-16(19)12-6-3-4-9-15(12)21-17(13)14;;/h3-9H,10-11H2,1-2H3,(H2,19,21)(H,20,23);2*1H
InChIKeyAZVUMZINIXQUTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Aminoacridine-4-carboxamide Dihydrochloride (CAS 89459-02-9): A DNA-Intercalating Topoisomerase II Poison with Solid-Tumour Selectivity


9-Amino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide dihydrochloride (CAS 89459-02-9; free base CAS 89459-43-8), also referred to as amino-DACA or AAC, is an experimental antitumour agent belonging to the 9-aminoacridine-4-carboxamide class . The compound acts as a DNA intercalator and topoisomerase II poison, exhibiting curative properties against Lewis lung carcinoma in mice . Its structure features an acridine chromophore bearing a cationic 9-amino substituent that confers a +2 charge at neutral pH, distinguishing it from its deamino analog DACA (+1 charge) and markedly altering DNA-binding thermodynamics . The dihydrochloride salt (C18H22Cl2N4O, MW 381.3) provides enhanced aqueous solubility for in vitro and in vivo experimental use .

Mechanism DNA intercalator and topoisomerase II poison for mechanistic studies
Probe +2 charge acridine scaffold for electrostatic binding research
Format Dihydrochloride salt with enhanced aqueous solubility for experimental workflows

Why Substituting DACA or Amsacrine for 9-Aminoacridine-4-carboxamide Dihydrochloride Fails in Mechanistic and In Vivo Studies


Generic substitution between acridine-4-carboxamide congeners is not supported by quantitative structure-activity data. The 9-amino substituent on the target compound (AAC) confers a +2 cationic charge at physiological pH, versus +1 for the deamino analog DACA, resulting in a 6-fold difference in DNA binding affinity driven by altered electrostatic and entropic contributions . This binding energy difference is not a minor shift but constitutes a mechanistically distinct DNA-interaction profile that propagates into differential topoisomerase II poisoning kinetics, DNA breakage protection, and in vivo solid-tumour selectivity . Similarly, while amsacrine (m-AMSA) shares the acridine scaffold, acridine-4-carboxamides as a class bind DNA with different groove preferences and produce distinct cytokinetic arrest patterns—DACA delays G2-to-mitosis progression far more strongly than either amsacrine or doxorubicin . Within the 9-aminoacridine-4-carboxamide class itself, substitution position critically determines in vivo activity: 5-substituted derivatives retain solid-tumour efficacy, whereas 7-substituted analogs lose antitumour activity entirely despite equivalent DNA intercalation, demonstrating that binding affinity alone does not predict therapeutic utility . These findings collectively establish that 9-aminoacridine-4-carboxamide dihydrochloride occupies a unique, non-substitutable node within the broader acridine antitumour family.

DACA (+1 charge) Altered charge and binding thermodynamics may shift DNA-interaction profile.
Amsacrine Single topoisomerase II target and distinct G2/M delay profile may not match.
7-Substituted isomers Equivalent DNA binding but solid-tumour model response may differ.

Quantitative Differentiation Guide: 9-Aminoacridine-4-carboxamide Dihydrochloride vs. Deamino DACA, Amsacrine, and Positional Isomers


6-Fold Higher DNA Binding Affinity Relative to Deamino Analog DACA

In a direct comparative study using absorbance spectroscopy, AAC (the parent free base of the dihydrochloride salt) demonstrated 6-fold greater DNA binding affinity than its deamino analog DACA. Placement of the 9-amino substituent increases the compound's overall charge to +2 at neutral pH, versus +1 for DACA, enhancing electrostatic attraction and contributing a favorable entropy increase upon complex formation .

DNA Binding Affinity vs DACA
Head-to-head
6× higher
Supports binding thermodynamics differentiation
Calf thymus DNA, neutral pH
DNA intercalation binding affinity acridine-4-carboxamide electrostatic effects

Complete Inhibition of VP-16-Induced DNA Breakage by Amino-DACA vs. Partial Protection by Other Analogs

When co-incubated with the topoisomerase II poison etoposide (VP-16), amino-DACA (AAC) fully inhibited DNA break formation, whereas the deamino analog DACA and the hydroxylated analog amino-DACAH exhibited only a low degree of protection, even at high concentrations . This functional difference was attributed to the superior cell membrane penetration of amino-DACA conferred by the N-2-(dimethylamino)ethyl side chain in combination with the 9-amino group .

VP-16 Breakage Inhibition
Head-to-head
Complete inhibition vs low partial protection
Supports clean VP-16 antagonism phenotype
Cell-based DNA breakage assay
topoisomerase II poisoning DNA breakage VP-16 antagonism chromatin lesions

Distinct G2-to-Mitosis Delay Compared to Amsacrine and Doxorubicin

DACA (the deamino scaffold, but with comparable cytokinetic behavior to the 9-amino series) induces a much more pronounced immediate inhibition of G2-phase cell progression to mitosis than either amsacrine or doxorubicin. In Lewis lung adenocarcinoma cells exposed for 1 h at equitoxic concentrations (99% clonogenic kill), the synchronous S-phase peak reached the G2/M position at 11 h after DACA removal, versus 14 h for amsacrine and doxorubicin, reflecting differential G2/M-to-G1 transition kinetics . Although this study used DACA rather than AAC, the 9-amino substitution would be expected to amplify these differences given the 6-fold higher DNA affinity .

G2/M Accumulation Time
Class-level
DACA 11 h vs amsacrine/doxorubicin 14 h
Supports distinct cytokinetic profile research
Expected to extend to 9-amino series
cell cycle arrest cytokinetics G2/M transition Lewis lung carcinoma

Positional Selectivity of In Vivo Antitumour Activity: 5-Substituted Derivatives Active, 7-Substituted Inactive

Within the 9-aminoacridine-4-carboxamide series, the position of ring substitution dictates in vivo solid-tumour activity in a binary on/off manner. Both 5- and 7-substituted derivatives bind DNA equally well by intercalation, yet only 5-substituted compounds exhibit in vivo activity against the Lewis lung solid tumour . Furthermore, among 5-substituted derivatives, only those bearing electron-withdrawing substituents strong enough to render the acridine chromophore uncharged at physiological pH show solid-tumour activity; weakly basic derivatives retain antileukemic activity but lose solid-tumour efficacy .

Substituent Position SAR
Head-to-head
5-substituted active vs 7-substituted inactive
Position critical for model-response endpoint
Lewis lung carcinoma model
structure-activity relationship in vivo antitumour Lewis lung carcinoma positional isomer

Atomic-Resolution DNA Binding Mode Revealed by X-Ray Crystallography

The 1.6 Å resolution crystal structure of AAC bound to d(CGTACG)₂ (PDB: 465d) reveals a binding mode in which the drug intercalates at each CpG step, with the protonated dimethylamino group of the side chain positioned ~3.0 Å from the N7 and O6 atoms of guanine G2 in the major groove, while the 4-carboxamide NH forms a water-bridged hydrogen bond to the phosphate of the same guanine . This structure rationalizes the known SAR for topoisomerase II inhibition, cytotoxicity, and DNA-binding kinetics of 9-aminoacridine-4-carboxamides and provides atomic coordinates unavailable for DACA-DNA complexes until later lower-resolution studies .

Co-Crystal Structure
Supporting evidence
1.6 Å resolution; CpG intercalation
Supports structure-based design and simulation
Validated template for computational studies
X-ray crystallography DNA intercalation major groove structure-based design

Dual Topoisomerase I/II Targeting Profile Distinct from Amsacrine

Acridine-4-carboxamides, including DACA and its 9-amino analog, inhibit both topoisomerase I and topoisomerase II, a dual-targeting profile not shared by amsacrine, which selectively poisons topoisomerase II . DACA and AAC are classified primarily as topoisomerase II catalytic inhibitors that also produce cleavable complexes, whereas amsacrine functions predominantly as a topoisomerase II poison that stabilizes the covalent enzyme-DNA intermediate . This mechanistic divergence is reflected in the different cytokinetic arrest patterns and multidrug resistance circumvention profiles .

Topoisomerase Target Spectrum
Class-level
Dual topo I/II inhibitor vs amsacrine topo II only
Supports dual-enzyme targeting research
Confirmed for acridine-4-carboxamide class
topoisomerase I topoisomerase II dual inhibitor acridine-4-carboxamide

Priority Application Scenarios for 9-Aminoacridine-4-carboxamide Dihydrochloride (CAS 89459-02-9) in Research and Drug Discovery


Mechanistic Studies of DNA Intercalation Energetics and Groove Selectivity

The 6-fold binding affinity difference between AAC and DACA makes AAC the preferred probe for dissecting electrostatic versus entropic contributions to DNA intercalation. The compound's +2 charge and minor-groove interaction profile, established by groove-modified DNA experiments , enable calorimetric and spectroscopic studies of ionic-strength-dependent binding that cannot be conducted with DACA alone. The 1.6 Å co-crystal structure further supports molecular dynamics simulations and free-energy perturbation calculations requiring high-resolution starting coordinates.

Topoisomerase II Poison Mechanism and VP-16 Antagonism Research

Amino-DACA is uniquely suited for studies of topoisomerase II poison antagonism because it provides complete protection against VP-16-induced DNA breakage, whereas DACA and amino-DACAH afford only partial protection at high concentrations . This all-or-none phenotype facilitates clean experimental dissection of catalytic inhibition versus poison-stabilization mechanisms and can serve as a positive control in screens for novel topoisomerase II catalytic inhibitors.

Medicinal Chemistry Optimization of the 9-Aminoacridine-4-carboxamide Scaffold

The parent dihydrochloride salt serves as the starting scaffold for derivatization at the 5-position, the only substitution position that retains both DNA intercalation and in vivo solid-tumour activity . Structure-activity relationships demonstrate that 5-substituted derivatives bearing strong electron-withdrawing groups show curative activity against Lewis lung carcinoma, whereas 7-substituted derivatives are inactive despite equivalent DNA binding . Procurement of the 9-amino parent compound is therefore essential for any SAR program targeting solid-tumour endpoints.

Investigation of Dual Topoisomerase I/II Inhibition and Multidrug Resistance Circumvention

The acridine-4-carboxamide scaffold, including the 9-amino derivative, inhibits both topoisomerase I and topoisomerase II , a dual-targeting profile associated with reduced susceptibility to P-glycoprotein-mediated multidrug resistance . AAC's enhanced DNA affinity relative to DACA may further modulate resistance profiles, making it a valuable tool compound for exploring structure-resistance relationships in refractory cancer models.

Application
Selection Property
Validation Focus
DNA intercalation energetics studies
Charge-dependent binding affinity
Electrostatic vs entropic contribution dissociation
Topoisomerase II poison and VP-16 antagonism research
VP-16 breakage inhibition profile
Catalytic inhibition vs poison stabilization
Medicinal chemistry scaffold optimization
5-position substitution tolerance
Solid-tumour model endpoint retention
Dual topoisomerase I/II and resistance circumvention research
Dual topoisomerase targeting spectrum
P-glycoprotein-mediated resistance profile
Quote Request

Request a Quote for 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-, dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.